3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including derivatives such as 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, can be achieved through various methods. A notable approach involves the use of ultrasound-promoted synthesis, which offers better yields and shorter reaction times compared to conventional methods. This technique has been applied to synthesize a range of 1,2,4-oxadiazoles with different substituents attached to their side chains (Bretanha et al., 2011).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic methods, including NMR and IR spectroscopy. For instance, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one was characterized, demonstrating the utility of these techniques in elucidating oxadiazole structures. Computational methods like DFT have also been employed to study their geometrical structure parameters, energy levels, and potential interactions, indicating strong hydrogen bonding in the molecular structure (Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, including cyclization, substitution, and coupling reactions, to form a wide array of derivatives with diverse biological and chemical properties. For example, the reaction of oxadiazole derivatives with unsaturated compounds in the presence of sodium dithionite has been explored to synthesize difluoromethylene-containing compounds, highlighting the reactive nature of these molecules (Yang et al., 2007).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by their molecular structure. Studies have shown that these compounds exhibit maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm. The presence of aryl groups affects their UV absorption and photoluminescent properties, suggesting potential applications in optoelectronic devices (Liu Yu et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles are defined by their reactivity and potential for forming a wide range of chemical bonds and structures. Their ability to participate in diverse chemical reactions makes them versatile intermediates in organic synthesis. For example, oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing their chemical versatility and potential applications in medicinal chemistry (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGZOSPLOUPRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550008 | |
Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110704-42-2 | |
Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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